molecular formula C21H20N2O4S B4565865 3-methoxy-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide

3-methoxy-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide

Cat. No.: B4565865
M. Wt: 396.5 g/mol
InChI Key: SBGKUUYTLFZBKB-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.11437830 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Vivo Radioligand for Acetylcholinesterase

6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a derivative of the specified compound, has been evaluated as an in vivo radioligand for acetylcholinesterase (AChE). Despite its activity as an AChE inhibitor, its uniform regional brain distribution suggests it may not be suitable for imaging studies of AChE in the mammalian brain (Brown-Proctor et al., 1999).

Synthesis of Pyridinethiones and Heterocyclic Ring Systems

The compound has been involved in the synthesis of polyfunctionally substituted pyridine ring systems. It serves as a precursor for the preparation of pyridinethione, which can be annulated into various heterocyclic ring systems (Elkholy et al., 2000).

Precursor for Radiopharmaceuticals

It has been used in the synthesis of radiopharmaceutical precursors like (S)-BZM, which are important in the preparation of imaging agents such as (S)-123I-IBZM (Bobeldijk et al., 1990).

In Zinc Ion-Selective Electrodes

A related compound, Sulipride drug N-[(ethyl-1 pyrrolidinyl-2)methyl] methoxy-2 sulfamoyl-5 benzamide, has been used in the development of PVC-based zinc ion-selective electrodes, demonstrating potential in analytical chemistry (Saleh & Gaber, 2001).

In the Synthesis of Neuroleptic Agents

The compound has been used in the synthesis of benzamides, which showed promise as neuroleptics due to their inhibitory effects on stereotyped behavior in animal models (Iwanami et al., 1981).

In Chemoselective Alkenylation

The compound's derivative has been used in the chemoselective alkenylation of C(sp3)–H bonds under photo-irradiation conditions, showing its potential in the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).

In the Development of Prokinetic Agents

Benzamide derivatives of the compound have been synthesized for their effect on gastrointestinal motility, showing potential as prokinetic agents with reduced side effects (Sonda et al., 2004).

In the Study of Gastric Acid Secretion Inhibitors

The compound has been involved in the study of pantoprazole, a clinical candidate for gastric acid secretion inhibition. It helped identify critical properties for inhibitor selectivity and stability (Kohl et al., 1992).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-27-18-9-5-7-16(13-18)21(24)23-15-20(17-8-6-12-22-14-17)28(25,26)19-10-3-2-4-11-19/h2-14,20H,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGKUUYTLFZBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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